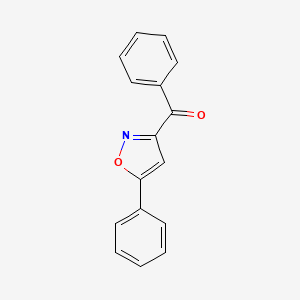![molecular formula C10H7ClF2N2O3 B14147833 3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione CAS No. 89020-89-3](/img/structure/B14147833.png)
3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione is a chemical compound that features a unique structure combining a phenyl ring substituted with a chloro(difluoro)methoxy group and an imidazolidine-2,4-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione typically involves multiple steps:
Starting Material: The synthesis begins with trichloromethoxybenzene.
Selective Fluorination: Hydrogen fluoride is used to selectively fluorinate trichloromethoxybenzene, yielding chlorodifluoromethoxybenzene.
Cyclization: Finally, the 4-(chlorodifluoromethoxy)aniline is reacted with a suitable reagent to form the imidazolidine-2,4-dione ring, completing the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloro(difluoro)methoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the imidazolidine-2,4-dione moiety.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
科学的研究の応用
3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: The compound can be used to study the interactions of small molecules with biological targets, providing insights into their mechanisms of action.
作用機序
The mechanism of action of 3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The chloro(difluoro)methoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the imidazolidine-2,4-dione moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3-Dichloro-5,5-dimethylhydantoin: This compound shares the imidazolidine-2,4-dione core but has different substituents.
3-(3,4-Difluoro-2-methoxy-phenyl)-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carbonyl]amino]pyridine-2-carboxamide: This compound has a similar phenyl ring substitution pattern but a different core structure.
Uniqueness
3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione is unique due to the combination of its chloro(difluoro)methoxy group and imidazolidine-2,4-dione moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
特性
CAS番号 |
89020-89-3 |
|---|---|
分子式 |
C10H7ClF2N2O3 |
分子量 |
276.62 g/mol |
IUPAC名 |
3-[4-[chloro(difluoro)methoxy]phenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H7ClF2N2O3/c11-10(12,13)18-7-3-1-6(2-4-7)15-8(16)5-14-9(15)17/h1-4H,5H2,(H,14,17) |
InChIキー |
MSJKUSVHWJEMDH-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)OC(F)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14147765.png)



![N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14147797.png)
acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)


![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)

![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
